molecular formula C9H16O4 B3049600 Methyl 3-acetoxyhexanoate CAS No. 21188-60-3

Methyl 3-acetoxyhexanoate

Cat. No. B3049600
CAS RN: 21188-60-3
M. Wt: 188.22 g/mol
InChI Key: ODICPWSNEYHYSJ-UHFFFAOYSA-N
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Description

“Methyl 3-acetoxyhexanoate” is a chemical compound with the molecular formula C9H16O4 . It is also known by other names such as “Hexanoic acid, 3- (acetyloxy)-, methyl ester” and "Hexanoic acid, 3-hydroxy-, methyl ester, acetate" .


Molecular Structure Analysis

“this compound” has a molecular weight of 188.221 Da . The exact mass is 188.104858 Da .


Physical And Chemical Properties Analysis

“this compound” appears as a colorless to pale yellow clear liquid . It has a specific gravity of 1.01300 to 1.01900 at 25.00 °C . The boiling point is 174.00 to 176.00 °C at 760.00 mm Hg . It has a flash point of 160.00 °F or 71.11 °C . It is soluble in alcohol and slightly soluble in water, with a solubility of 1443 mg/L at 25 °C .

Scientific Research Applications

Enzymatic Cascade Reactions

Methyl 3-acetoxyhexanoate, as a type of fatty acid methyl ester (FAME), finds application in enzymatic cascade reactions. Enzymatic cascades are important for sustainable, green synthesis processes in biocatalysis. An example is the engineered P450 BM3 and cpADH5 coupled cascade reaction used for the biosynthesis of hydroxy- and keto-FAMEs. This process has shown promise in improving the production of compounds like methyl 3-hydroxyhexanoate and methyl 3-oxohexanoate, which are important in pharmaceuticals, vitamins, cosmetics, and dietary supplements (Ensari et al., 2020).

Monitoring Systems for Body Odors

This compound and related compounds are studied in monitoring systems for body odors. A novel system has been proposed to monitor the pH characteristics and electrical conductivity of related compounds to estimate underarm odor. This involves a multimodal sensor that measures electrical conductivity, temperature, and pH, highlighting the potential of this compound in personal care and hygiene research (Hirano et al., 2018).

Lactonization Reactions

Research into the lactonization of related β-oxo fatty acids provides insight into potential applications of this compound. These reactions are important in organic chemistry for synthesizing lactones or pyrones, which have implications in biogenetic studies (Harris & Harris, 1969).

Photopolymerization Studies

This compound and its derivatives can also play a role in photopolymerization studies. The photopolymerization efficiencies of certain thioxanthone derivatives, like 2-acetoxy thioxanthone, have been studied to understand their behavior in initiating polymerization processes, which is significant in materials science and industrial applications (Catalina et al., 1989).

Biosynthetic Pathways

In the realm of biotechnology, the development of biosynthetic pathways involving compounds like this compound is of significant interest. For example, a designed pathway for producing various chiral 3-hydroxyacids, including derivatives of this compound, demonstrates potential applications in producing materials and medicines from biomass (Martin et al., 2013).

properties

IUPAC Name

methyl 3-acetyloxyhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-5-8(13-7(2)10)6-9(11)12-3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODICPWSNEYHYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868423
Record name Hexanoic acid, 3-(acetyloxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21188-60-3
Record name Methyl 3-acetoxyhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21188-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-acetoxyhexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021188603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3-(acetyloxy)-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 3-(acetyloxy)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-acetoxyhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.223
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL 3-ACETOXYHEXANOATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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